

# An In-depth Technical Guide to the Chemical Properties of Alectinib (CH5424802)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CH 5450  |           |
| Cat. No.:            | B1684288 | Get Quote |

Foreword: This document provides a comprehensive technical overview of the chemical and pharmacological properties of Alectinib, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. The compound, also known by its development code CH5424802 and brand name Alecensa®, is a significant therapeutic agent in the treatment of ALK-positive non-small-cell lung cancer (NSCLC).[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data on its chemical properties, mechanism of action, and relevant experimental methodologies.

# **Chemical Identity and Physicochemical Properties**

Alectinib is an organic heterotetracyclic compound with a benzocarbazole core.[1][2] It was developed by Chugai Pharmaceutical Co. through a structure-based drug design approach to be a highly potent and selective ALK inhibitor.[1][2]

#### **Chemical Structure and Identifiers**

- IUPAC Name: 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile[1]
- CAS Number: 1256580-46-7 (Alectinib base), 1256589-74-8 (Alectinib HCl)[1]
- Other Names: CH5424802, RO5424802, AF-802, Alecensa®[3][4][5]

#### **Physicochemical Data**



The physicochemical properties of Alectinib are critical for its formulation, delivery, and pharmacokinetic profile. As a Biopharmaceutics Classification System (BCS) class IV drug, it exhibits low solubility and permeability.[6] The hydrochloride salt is typically used for pharmaceutical formulations.[1][7]

| Property          | Value                                                   | References |
|-------------------|---------------------------------------------------------|------------|
| Molecular Formula | C30H34N4O2                                              | [1][3]     |
| Molecular Weight  | 482.62 g/mol (base)                                     | [1][3]     |
| Appearance        | White to yellow-white lumpy powder (hydrochloride salt) | [1]        |
| Melting Point     | 274-276°C                                               | [2]        |
| рКа               | 7.05                                                    | [1]        |
| LogP (Predicted)  | 4.5                                                     | [1]        |
| Bioavailability   | 37% (under fed conditions)                              | [1]        |
| Protein Binding   | >99% (Alectinib and its active metabolite, M4)          | [1]        |

## **Solubility Profile**

Alectinib's solubility is pH-dependent, a crucial factor for its absorption in the gastrointestinal tract. It exhibits higher solubility in acidic conditions and is practically insoluble in water at neutral and alkaline pH levels.[6][7][8]



| Solvent / Medium                                | Solubility                                              | References |
|-------------------------------------------------|---------------------------------------------------------|------------|
| Dimethyl Sulfoxide (DMSO)                       | Up to 5 mg/mL (with warming); $4500.0 \pm 6.1 \mu g/mL$ | [2][9][10] |
| Methanol                                        | 1990.8 ± 7.2 μg/mL                                      | [10]       |
| Chloroform                                      | High solubility                                         | [11]       |
| Water                                           | <1 mg/mL                                                | [2]        |
| Ethanol                                         | <1 mg/mL                                                | [2]        |
| Aqueous Media (pH 1.2)                          | 0.648 μg/mL (in FaSSGF)                                 | [6]        |
| Aqueous Media (pH 3.5)                          | ~50 μg/mL (Maximum aqueous solubility)                  | [10]       |
| Aqueous Media (pH 6.8)                          | Very low; drops significantly from acidic pH            | [6][10]    |
| FaSSGF: Fasted State<br>Simulated Gastric Fluid |                                                         |            |

# **Mechanism of Action and Pharmacology**

Alectinib is a potent, ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets anaplastic lymphoma kinase (ALK).[3][12][13] In certain cancers, such as NSCLC, a chromosomal rearrangement leads to the creation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives tumor cell proliferation and survival.[13] [14]

Alectinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.[13] This blockade affects several critical pathways responsible for cell growth and survival.[1][15]

# **ALK Signaling Pathway Inhibition**

The inhibition of ALK by Alectinib leads to the downregulation of key signaling cascades, including:

### Foundational & Exploratory





- STAT3 Pathway: Alectinib prevents the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[1][16]
- PI3K/AKT/mTOR Pathway: This pathway, crucial for cell growth, proliferation, and apoptosis prevention, is also inhibited upon ALK blockade.[1][14][17]
- RAS/MAPK/ERK Pathway: While some reports suggest Alectinib does not inhibit ERK1/2
  phosphorylation, the broader RAS/ERK pathway is a known downstream effector of ALK.[2]
  [17][18]

By blocking these pathways, Alectinib effectively induces apoptosis (programmed cell death) in tumor cells harboring the ALK fusion gene.[1][13] Notably, Alectinib and its major active metabolite, M4, show similar activity against ALK and are also effective against several mutant forms of ALK that confer resistance to first-generation inhibitors like crizotinib.[9][12][16]





Click to download full resolution via product page

Caption: Alectinib inhibits the ALK fusion protein, blocking key downstream signaling pathways.



# **Experimental Protocols**

This section details methodologies for key experiments related to the synthesis and analysis of Alectinib.

# **Synthesis of Alectinib Hydrochloride**

The synthesis of Alectinib has been reported through various routes, often involving key steps like Suzuki-Miyaura cross-coupling and reductive cyclization.[19][20] The final step often involves converting the Alectinib free base to its more stable hydrochloride salt.

Protocol: Preparation of Alectinib Monohydrochloride Salt[21]

- Dissolution: Dissolve Alectinib free base (9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile) in a solvent mixture of methyl ethyl ketone (10 v/w), water (4 v/w), and acetic acid (3 v/w) at 60°C.
- Acidification: To the dissolved solution, add 2 N hydrochloric acid (1 v/w) dropwise.
- Stirring: Maintain the reaction mixture at 60°C with stirring for 30 minutes.
- Precipitation: Add ethanol (25 v/w) dropwise to induce precipitation of the hydrochloride salt.
- Isolation: Filter the precipitated solid and dry to yield the final product.
- Pulverization (Optional): The resulting monohydrochloride salt can be pulverized using a jet mill to achieve a desired particle size distribution.[21]



Click to download full resolution via product page

Caption: Workflow for the conversion of Alectinib free base to its hydrochloride salt.

#### **Determination of pH-Dependent Solubility**



The solubility of Alectinib is assessed across a range of pH values to understand its dissolution characteristics in the gastrointestinal tract.

Protocol: Shake-Flask Method for pH-Solubility Profile[22]

- Media Preparation: Prepare a series of buffers with different pH values (e.g., pH 1.2 HCl/NaCl buffer, pH 4.0 acetate buffer, pH 6.8 phosphate buffer, and distilled water).
- Sample Addition: Add an excess amount of Alectinib hydrochloride powder (e.g., 10 mg) to a
  defined volume (e.g., 1 mL) of each test medium in separate vials.
- Equilibration: Agitate the mixtures using a magnetic stirrer or a shaker bath at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.
- Separation: Centrifuge the resulting suspensions at high speed (e.g., 15,000 rpm) for 10 minutes to pellet the undissolved solid.
- Sample Analysis: Carefully collect a known volume of the supernatant, dilute it with an appropriate solvent (e.g., a 50:50 v/v mixture of water and methanol), and analyze the concentration of dissolved Alectinib using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][10][22]

# **Stability and Storage**

Alectinib hydrochloride is known to be photosensitive, particularly in solution, and can degrade when exposed to light.[8][10][11] It is also unstable at high temperatures.

- Solid State: As a lyophilized powder, Alectinib is stable for up to 24 months when stored at -20°C and desiccated.[9] In its solid state, it demonstrates greater stability under light exposure compared to in solution.[10]
- In Solution: Solutions should be prepared fresh. Stock solutions in DMSO can be stored at
   -20°C for up to 3 months, but repeated freeze-thaw cycles should be avoided.[9] The half-life
   of Alectinib in solution when exposed to light is approximately 8.5 hours.[10]

### Conclusion



Alectinib (CH5424802) is a meticulously designed ALK inhibitor with a well-defined chemical profile. Its potent and selective mechanism of action, targeting the core driver of ALK-positive cancers, has established it as a critical therapeutic agent. Understanding its physicochemical properties, particularly its pH-dependent solubility and stability, is paramount for optimizing its formulation, ensuring bioavailability, and advancing future research in targeted cancer therapy. The experimental protocols outlined herein provide a foundation for the consistent synthesis and analysis of this important compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Alectinib Wikipedia [en.wikipedia.org]
- 2. Alectinib | 1256580-46-7 [chemicalbook.com]
- 3. Alectinib | Tyrosine Kinases | ALK | VEGFR | TargetMol [targetmol.com]
- 4. ChemGood [chemgood.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ijper.org [ijper.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alectinib | Cell Signaling Technology [cellsignal.com]
- 10. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 14. aacrjournals.org [aacrjournals.org]



- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. ALK: a tyrosine kinase target for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alectinib Synthesis through Formal α-Arylation of Enone PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis routes of Alectinib Hydrochloride [benchchem.com]
- 22. Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Alectinib (CH5424802)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684288#what-are-the-chemical-properties-of-ch-5450]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





